(1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS number and properties
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS number and properties
An In-depth Technical Guide to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
CAS Number: 28798-81-4
This technical guide provides a comprehensive overview of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, also known as 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole, is a stable, white solid at room temperature.[1] Its chemical structure consists of a 1,2,3-triazole ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position.
Table 1: Physicochemical Properties of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
| Property | Value | Reference |
| CAS Number | 28798-81-4 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁N₃O | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 404.069 °C at 760 mmHg | [1] |
| Density | 1.228 g/cm³ | [1] |
| Appearance | White solid | [1] |
| IUPAC Name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol |
Synthesis
The primary synthetic route to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the 1,3-dipolar cycloaddition of benzyl azide with propargyl alcohol.
General Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of similar 1,4-disubstituted 1,2,3-triazoles.
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Caption: Synthetic workflow for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
Materials:
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Benzyl azide
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Propargyl alcohol
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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tert-Butanol (t-BuOH)
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Water (H₂O)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
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To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).
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Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as DCM or EtOAc (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the triazole proton, the hydroxymethyl protons, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the triazole ring, and the hydroxymethyl group. |
| FT-IR | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic and triazole rings. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
Biological Significance and Applications
While (1-benzyl-1H-1,2,3-triazol-4-yl)methanol itself is primarily utilized as a synthetic intermediate, its core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this compound have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
A notable application of this scaffold is in the development of anticancer agents. Derivatives, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action for these derivatives is often attributed to the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
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Caption: Mechanism of anticancer action for derivatives.
Antimicrobial Activity
The 1-benzyl-1,2,3-triazole scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. While the core molecule itself has not been extensively studied for its antimicrobial effects, its derivatives have shown promise as potential leads for the development of new antimicrobial agents.
Safety and Handling
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via click chemistry and the significant biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for further research and drug development endeavors. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol [chembk.com]
